(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide

Catalog No.
S532120
CAS No.
102565-09-3
M.F
C22H14F3NO2S2
M. Wt
445.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-...

CAS Number

102565-09-3

Product Name

(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide

IUPAC Name

3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

Molecular Formula

C22H14F3NO2S2

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C22H14F3NO2S2/c23-22(24,25)14-8-9-18-15(11-14)19(27)20(30-18)21(28)26-12-16(17-7-4-10-29-17)13-5-2-1-3-6-13/h1-12,27H,(H,26,28)/b16-12+

InChI Key

MWRHQMNEBAXDOF-FOWTUZBSSA-N

SMILES

C1=CC=C(C=C1)C(=CNC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)C4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenylethenyl)benzo(b)thiophene-2-carboxamide, L 652343, L 652343, (Z)-isomer, L-652,343, L-652343

Canonical SMILES

C1=CC=C(C=C1)C(=CNC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)C4=CC=CS4

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\NC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)/C4=CC=CS4

Description

The exact mass of the compound (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide is 445.0418 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a trifluoromethyl group, a hydroxyl group, and a carboxamide functional group. This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities. The presence of the thiophene ring and the phenyl group contributes to its chemical stability and potential reactivity in various biological systems.

Typical for amides and aromatic compounds, including:

  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, particularly in the presence of nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, which may modify the substituents on the rings.

These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems

(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has been shown to exhibit antioxidant activity, which is crucial for neutralizing free radicals and protecting cellular components from oxidative damage .
  • Anticancer Activity: Preliminary studies suggest that similar compounds in this class may inhibit cancer cell proliferation through mechanisms involving apoptosis and oxidative stress modulation .
  • Antimicrobial Effects: Compounds with similar structures have demonstrated antimicrobial properties, indicating potential applications in treating infections .

The synthesis of (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide can be achieved through several methods:

  • Condensation Reactions: The synthesis may involve the condensation of appropriate aldehydes or ketones with amines to form the desired vinyl structure.
  • Functionalization of Thiophene Rings: Thiophenes can be functionalized using electrophilic aromatic substitution or nucleophilic addition techniques to introduce various substituents.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished through methods such as the use of trifluoromethylating agents in nucleophilic substitution reactions.

These synthetic pathways allow for the creation of various derivatives with potentially enhanced biological activities

The unique properties of (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide suggest several applications:

  • Pharmaceutical Development: Due to its potential anticancer and antioxidant properties, this compound could be a candidate for drug development targeting oxidative stress-related diseases.
  • Material Science: Its unique structural characteristics may lend themselves to applications in organic electronics or as precursors for advanced materials.

Interaction studies are crucial for understanding how (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide interacts with biological macromolecules:

  • Protein-Ligand Binding Studies: Investigations into how this compound binds to specific proteins can elucidate its mechanism of action.
  • Molecular Docking Studies: Computational studies can predict how this compound interacts with target enzymes or receptors, aiding in drug design efforts.

These studies provide insights into the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-FluoroindoleIndole ring with fluorine substitutionAnticancer, Antimicrobial
4-TrifluoromethylbenzamideTrifluoromethyl group on benzamideAntioxidant, Anti-inflammatory
3-Thiophenecarboxylic acidThiophene ring with carboxylic acidAntimicrobial, Antioxidant

The uniqueness of (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which may confer distinct biological properties compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

445.04180552 g/mol

Monoisotopic Mass

445.04180552 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

107008-29-7

Dates

Modify: 2024-02-18
1: Matuszewski BK, Kanovsky SM, Constanzer ML, Yeh KC, Bayne WF. Stereoselective disposition of the geometric isomers of a novel lipoxygenase cyclo-oxygenase inhibitor in dog and photochemical interconversion of its isomers. J Pharm Sci. 1988 Oct;77(10):880-4. PubMed PMID: 3148710.
2: Bailey PJ, Dallob AL, Allison DL, Anderson RL, Bach T, Durette PL, Hand KM, Hopple SL, Luell S, Meurer R, et al. Pharmacology of the dual inhibitor of cyclooxygenase and 5-lipoxygenase 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide. Arzneimittelforschung. 1988 Mar;38(3):372-8. PubMed PMID: 3132928.
3: Barr RM, Black AK, Dowd PM, Koro O, Mistry K, Isaacs JL, Greaves MW. The in vitro 5-lipoxygenase and cyclo-oxygenase inhibitor L-652,343 does not inhibit 5-lipoxygenase in vivo in human skin. Br J Clin Pharmacol. 1988 Jan;25(1):23-6. PubMed PMID: 2835975; PubMed Central PMCID: PMC1386610.
4: Gresele P, Arnout J, Deckmyn H, Vermylen J. L-652,343, a novel dual cyclo/lipoxygenase inhibitor, inhibits LTB4-production by stimulated human polymorphonuclear cells but not by stimulated human whole blood. Biochem Pharmacol. 1987 Oct 15;36(20):3529-31. PubMed PMID: 2823826.
5: Tischler A, Bailey P, Dallob A, Witzel B, Durette P, Rupprecht K, Allison D, Dougherty H, Humes J, Ham E, et al. L-652,343: a novel dual 5-lipoxygenase/cyclooxygenase inhibitor. Adv Prostaglandin Thromboxane Leukot Res. 1986;16:63-6. PubMed PMID: 2949565.

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